6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one
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Overview
Description
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a fluorine atom, a morpholine ring, and various other functional groups
Preparation Methods
The synthesis of 6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Quinoline Core: The quinoline core is typically synthesized through a condensation reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 3-Methylbenzyl Group: This step involves a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Incorporation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is added via sulfonylation using phenylsulfonyl chloride and a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other electrophilic sites, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding acids or bases.
Scientific Research Applications
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships (SAR) of quinoline derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s quinoline core and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a simpler structure and different functional groups.
Quinoline N-oxide: A quinoline derivative with an oxidized nitrogen atom, exhibiting different chemical reactivity.
Camptothecin: A natural quinoline alkaloid with potent anticancer activity, differing in its lactone ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-6-5-7-20(14-19)17-30-18-26(35(32,33)21-8-3-2-4-9-21)27(31)22-15-23(28)25(16-24(22)30)29-10-12-34-13-11-29/h2-9,14-16,18H,10-13,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPRWMKQHHAQTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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